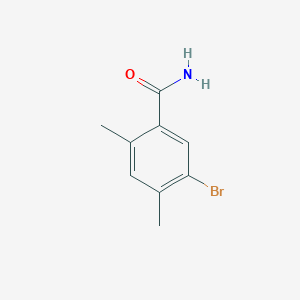

5-Bromo-2,4-dimethylbenzamide

Description

Significance within the Landscape of Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a class of organic compounds recognized for their diverse applications, particularly in medicinal chemistry and materials science. ontosight.ai The introduction of halogen atoms, such as bromine, into the benzamide structure can significantly alter the molecule's physical, chemical, and biological properties. researchgate.net This strategic halogenation is a common practice in drug discovery to enhance the potency and metabolic stability of lead compounds. researchgate.net

The presence of the bromine atom in 5-Bromo-2,4-dimethylbenzamide makes it a key intermediate in the synthesis of more complex molecules. The carbon-bromine bond can be selectively targeted in various chemical reactions, allowing for the introduction of new functional groups and the construction of diverse molecular architectures. rsc.org This reactivity is crucial for creating libraries of novel compounds for biological screening.

Furthermore, the study of halogen bonding, a type of non-covalent interaction involving halogen atoms, has gained prominence in crystal engineering and medicinal chemistry. jst.go.jp The bromine atom in this compound can participate in such interactions, influencing the solid-state packing of the molecule and its binding affinity to biological targets. jst.go.jp Research into the crystal structure of related halogenated benzamides has provided valuable insights into these interactions. jst.go.jp

Overview of Research Trajectories for Related Chemical Entities and Their Relevance

The study of this compound is part of a broader research effort into substituted benzamides. These compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aibenthamscience.com The specific substituents on the benzene (B151609) ring and the amide nitrogen play a critical role in determining the compound's pharmacological profile. mdpi.comnih.gov

For instance, research on various substituted benzamides has shown their potential as enzyme inhibitors, targeting proteins implicated in diseases like Alzheimer's and cancer. mdpi.com The insights gained from these studies can inform the design of new derivatives of this compound with potentially enhanced therapeutic properties.

Moreover, the synthetic methodologies developed for related compounds, such as other brominated or methylated benzamides, are often applicable to the synthesis of this compound. smolecule.comacs.org Advances in catalytic systems and reaction conditions for amidation and halogenation reactions are continually expanding the toolkit for chemists working in this area. smolecule.com The exploration of divergent reaction pathways for halogenated benzamides, including radical cyclization and ipso-substitution, opens up new avenues for creating novel molecular scaffolds. rsc.org

The table below provides a summary of related chemical entities and their research focus, highlighting the broader context in which this compound is studied.

| Compound Name | Key Research Focus |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | Intermediate in insecticide synthesis. google.com |

| 5-Bromo-2-chloro-N,N-dimethylbenzamide | Intermediate in organic synthesis, studied for enzyme inhibition and antimicrobial activity. |

| 2-Chloro-N-(3,4-difluorophenyl)benzamide | Investigated for potential antimicrobial and anticancer properties. |

| Substituted Benzamides (general) | Explored for a wide range of biological activities, including as antipsychotics and anti-inflammatory agents. benthamscience.comnih.gov |

This contextual understanding of the research landscape underscores the importance of this compound as a building block and a subject of study in its own right, contributing to the advancement of synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

5-bromo-2,4-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |

InChI Key |

BUEUTGFCKAFTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 5 Bromo 2,4 Dimethylbenzamide

Classical Bromination Strategies

Traditional methods for the synthesis of 5-Bromo-2,4-dimethylbenzamide primarily rely on the electrophilic bromination of a pre-existing 2,4-dimethylbenzamide (B3178721) scaffold. The key to these strategies lies in controlling the reaction conditions to achieve the desired isomer.

Regioselective Bromination Approaches and Isomer Control

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. In 2,4-dimethylbenzamide, the amide group is a meta-director, while the methyl groups are ortho- and para-directors. This interplay of directing effects can lead to a mixture of isomers. However, by carefully selecting reagents and conditions, the bromination can be guided to the desired 5-position. For instance, the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent and influence the regiochemical outcome.

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent is critical in controlling the reaction. Common reagents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.commasterorganicchemistry.com

Bromine (Br₂): Often used with a Lewis acid catalyst like iron(III) bromide (FeBr₃), bromine can effectively brominate the aromatic ring. The reaction is typically carried out in a suitable solvent such as acetic acid or a halogenated hydrocarbon. Temperature control is essential to prevent over-bromination and the formation of unwanted side products.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to bromine. commonorganicchemistry.commasterorganicchemistry.com It is often used in polar aprotic solvents like dimethylformamide (DMF). The reaction with NBS may also be initiated by light or a radical initiator, particularly for benzylic bromination, though for aromatic bromination, polar solvents are more common. commonorganicchemistry.commasterorganicchemistry.com

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) / FeBr₃ | Acetic acid or halogenated solvent, controlled temperature | Readily available, cost-effective | Can be harsh, may lead to over-bromination and isomer mixtures |

| N-Bromosuccinimide (NBS) | DMF or other polar aprotic solvents, often at 40-60°C | Milder, more selective, easier to handle | More expensive than bromine |

Advanced and Green Synthesis Techniques

Electrochemical Synthesis Routes for Sustainable Production

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions. researchgate.netacs.org This approach can obviate the need for stoichiometric oxidants or reducing agents, thereby reducing waste. acs.org In the context of benzamide (B126) synthesis, electrochemical methods can be employed for C-H amination or for the generation of reactive intermediates under mild conditions. acs.orgacs.org A patented method describes the electrochemical bromination of 2-amino-N,3-dimethylbenzamide by electrolyzing hydrobromic acid to generate bromine in situ. This process boasts a high yield of 97.12% and purity over 95%, while avoiding the direct use of hazardous liquid bromine. google.com

Catalytic Approaches in Benzamide Formation (e.g., C-H Activation, Amidation)

Catalytic C-H activation and amidation reactions represent a powerful and atom-economical strategy for synthesizing amides. mdpi.combeilstein-journals.org These methods involve the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.org

C-H Activation/Amidation: Transition metal catalysts, such as those based on rhodium, iridium, or copper, can facilitate the direct amidation of C-H bonds in aromatic compounds. mdpi.combeilstein-journals.orgrsc.org For example, copper-catalyzed C-H amination has been reported for the synthesis of various benzamides. beilstein-journals.orgbeilstein-journals.org These reactions often utilize an oxidant to regenerate the active catalyst. beilstein-journals.org

Catalytic Amidation of Carboxylic Acids: Another approach involves the catalytic coupling of a carboxylic acid with an amine. While not a direct synthesis of the brominated target, this is a key step in a multi-step synthesis. Catalysts can activate the carboxylic acid, facilitating its reaction with an amine to form the amide bond.

Multi-Step Synthesis from Precursor Molecules

This compound can also be synthesized through a multi-step sequence starting from simpler, commercially available precursors. This approach allows for greater control over the final structure. A common strategy involves the following key transformations:

Amidation of a Precursor Carboxylic Acid: The synthesis often begins with the corresponding carboxylic acid, 2,4-dimethylbenzoic acid. This acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine (B145610) to form 2,4-dimethylbenzamide.

Bromination of the Benzamide: The synthesized 2,4-dimethylbenzamide is then subjected to electrophilic bromination, as described in the classical strategies section, to introduce the bromine atom at the 5-position.

Process Optimization and Scale-Up Considerations in Chemical Production

The industrial production of specialized chemical compounds such as this compound necessitates a rigorous approach to process optimization and scale-up. While specific literature on the large-scale synthesis of this compound is limited, valuable insights can be drawn from established methodologies for structurally similar substituted benzamides. The primary goals of process optimization are to maximize yield and purity, minimize costs and environmental impact, and ensure operational safety and reproducibility on an industrial scale.

Key areas of focus in the optimization and scale-up for brominated benzamide synthesis include catalyst systems, reaction conditions, purification techniques, and the adoption of modern production technologies like continuous flow processing.

Detailed Research Findings

Research into the synthesis of related compounds, such as other brominated and dimethylated benzamides, provides a framework for optimizing the production of this compound. The synthesis would likely involve two main transformations: the amidation of a corresponding benzoic acid and the selective bromination of the aromatic ring. The order of these steps is a critical optimization parameter.

Catalyst and Reagent Optimization: The choice of catalyst is crucial for achieving high efficiency in amidation reactions. Palladium-based systems, particularly those using bulky phosphine (B1218219) ligands like Xantphos, have demonstrated high yields (70-90%) in the synthesis of related benzamides. smolecule.com Nickel catalysts are also considered as a cost-effective alternative. smolecule.com For the amidation step starting from a carboxylic acid, activating agents such as oxalyl chloride or thionyl chloride are effective, though their use on a large scale requires careful handling of corrosive byproducts. smolecule.com Direct amidation methods using triarylsilanol or copper-based catalysts are also emerging as viable alternatives. smolecule.com

For the bromination step, reagents like N-bromosuccinimide (NBS) are often preferred over liquid bromine in industrial settings due to easier handling and higher selectivity, which minimizes the formation of polybrominated byproducts. smolecule.comresearchgate.net An innovative and greener approach involves electrochemical bromination, where elemental bromine is generated in-situ from hydrobromic acid. This method avoids the direct use of hazardous liquid bromine and has been reported to achieve yields as high as 97% with purities exceeding 95% for analogous compounds like 2-amino-5-bromo-N,3-dimethylbenzamide. google.com

Solvent and Temperature Control: Solvent selection significantly impacts reaction outcomes. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the solubility of reactants and intermediates. smolecule.com The addition of a base, for instance, triethylamine (B128534) or potassium carbonate, is standard practice to neutralize acidic byproducts and drive the reaction to completion. smolecule.com

Temperature control is paramount. While some amidation reactions proceed efficiently at room temperature once the carboxylic acid is activated smolecule.com, other methods, such as those mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI), may require elevated temperatures in the range of 160-165°C to achieve optimal conversion rates. smolecule.com Precise temperature management is also critical during bromination to ensure high regioselectivity. smolecule.com

The following table summarizes optimized conditions for key reaction types relevant to the synthesis of substituted benzamides, based on findings for structurally related molecules.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps in Benzamide Production

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Mediated Amidation | Oxalyl Chloride / Dimethylamine | N/A | 0°C to Room Temp | ~93% | smolecule.com |

| Palladium-Catalyzed Amidation | Pd-based catalyst with Xantphos ligand | N/A | N/A | 70-90% | smolecule.com |

| CDI-Mediated Amidation | 1,1'-Carbonyldiimidazole (CDI) | DMAc | 160-165°C | 82-95% | smolecule.com |

| Electrochemical Bromination | In-situ generated Br₂ from HBr | Dilute H₂SO₄ / HBr | Room Temp | ~97% | google.com |

Process Intensification and Scale-Up Strategies: For large-scale industrial production, moving from batch to continuous flow manufacturing offers significant advantages. Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which enhances reproducibility and safety. This technology is particularly well-suited for highly exothermic or hazardous reactions.

Final product purification on a large scale often relies on recrystallization, which is effective for obtaining high-purity crystalline solids. smolecule.com The selection of an appropriate solvent system is critical for maximizing recovery and achieving the desired purity level. smolecule.com

The following table outlines key considerations and modern solutions for scaling up the production of substituted benzamides.

Table 2: Scale-Up Considerations and Modern Solutions in Benzamide Production

| Challenge | Traditional Approach | Modern/Optimized Solution | Benefit | Reference |

|---|---|---|---|---|

| Safety and Heat Management | Large batch reactors with cooling jackets | Continuous flow processing | Improved safety, better temperature control, higher consistency | |

| Yield and Process Time | Multi-step synthesis with isolation of intermediates | One-pot synthesis | Higher overall yield, reduced solvent waste, shorter production cycle | researchgate.netquickcompany.in |

| Hazardous Reagents | Use of liquid bromine for bromination | Electrochemical generation of bromine from HBr | Avoids handling of toxic reagents, greener process, high yield | google.com |

| Product Purity | Multiple purification steps (e.g., column chromatography) | Optimized recrystallization from a selected solvent system | Cost-effective, scalable, high purity final product | smolecule.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2,4 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 5-Bromo-2,4-dimethylbenzamide provides distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. For structurally similar benzamides, aromatic protons typically appear in the range of δ 7.2–7.8 ppm. The methyl groups attached to the benzene ring and the nitrogen atom of the amide group also produce characteristic signals. The two N-methyl groups often appear as distinct singlets due to restricted rotation around the amide C-N bond, a phenomenon attributed to the partial double-bond character of this bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| N-CH₃ | 2.9 - 3.2 | Singlet |

| Ar-CH₃ | 2.3 - 2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 168-172 ppm. rsc.org The aromatic carbons show a range of chemical shifts influenced by the bromine and methyl substituents. For instance, in related brominated benzamides, the carbon atom attached to the bromine (C-Br) and other substituted aromatic carbons appear between δ 122 ppm and δ 136 ppm. rsc.org The methyl carbons attached to the aromatic ring and the nitrogen atom will have characteristic upfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-Br | ~122 |

| Aromatic C-H & C-C | 125 - 140 |

| N-CH₃ | 35 - 40 |

| Ar-CH₃ | ~20 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Multinuclear NMR and Advanced Techniques for Complex Structure Elucidation

For more complex structural analysis, multinuclear NMR and advanced 2D NMR techniques can be employed. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate proton and carbon signals, confirming the connectivity of the molecule. While specific data for this compound is not widely published, the application of these techniques is standard practice for unambiguous structure determination of novel compounds. researchgate.netscispace.com For instance, the GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts to compare with experimental data for structural validation. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. rsc.orgrsc.org In the context of this compound, GC-MS can be used to identify the compound and assess its purity by separating it from any volatile impurities or byproducts from the synthesis. The mass spectrum of the parent compound would show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for similar benzamides include the loss of the dimethylamino group and cleavage of the amide bond. nih.govnih.gov

Table 3: Expected GC-MS Fragmentation for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 228/230 |

| [M-N(CH₃)₂]⁺ | Loss of dimethylamino group | 184/186 |

| [C₇H₆BrO]⁺ | Bromobenzoyl cation | 183/185 |

Note: The m/z values reflect the presence of the two bromine isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Purity and Degradation Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the analysis of less volatile or thermally labile compounds. scirp.orgdoi.org It is widely used to assess the purity of pharmaceutical compounds and to identify and quantify impurities and degradation products. scirp.orgnih.gov For this compound, a validated LC-MS method would be crucial for quality control, ensuring the final product meets the required purity specifications. Furthermore, LC-MS is instrumental in forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and photolysis to understand its stability and identify potential degradation products. scirp.orgung.si This information is vital for determining the shelf-life and storage conditions of the compound. The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) can be used to elucidate the structures of these degradation products, providing insights into the degradation pathways. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

N-H Stretching: In a primary amide, asymmetric and symmetric stretching vibrations of the -NH₂ group are expected.

C=O Stretching (Amide I): This is typically a strong band and is one of the most characteristic absorptions of amides.

N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bond.

C-N Stretching: The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom.

Aromatic C-H Stretching: These vibrations occur at higher wavenumbers.

Aromatic C=C Stretching: These bands are characteristic of the benzene ring.

Aliphatic C-H Stretching: Corresponding to the methyl groups attached to the benzene ring.

C-Br Stretching: The presence of a bromine atom would give rise to a characteristic low-frequency band.

A hypothetical FT-IR data table for this compound, based on typical ranges for similar compounds, is presented below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3350 | N-H Asymmetric Stretching | Medium |

| ~3180 | N-H Symmetric Stretching | Medium |

| ~1660 | C=O Stretching (Amide I) | Strong |

| ~1620 | N-H Bending (Amide II) | Medium |

| ~1410 | C-N Stretching | Medium |

| ~3050 | Aromatic C-H Stretching | Weak |

| ~1580, ~1480 | Aromatic C=C Stretching | Medium |

| ~2960, ~2870 | Aliphatic C-H Stretching | Medium |

| ~600 | C-Br Stretching | Medium |

This table is illustrative and based on general spectroscopic data for related compounds.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone and substituent groups.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. A combined analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. A study on 3,4-dimethylbenzamide (B1294666) has utilized both techniques to perform a complete vibrational assignment. researchgate.netgoogle.com

A hypothetical FT-Raman data table for this compound is provided below for illustrative purposes.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3060 | Aromatic C-H Stretching | Strong |

| ~1600 | Aromatic C=C Stretching | Strong |

| ~1380 | Methyl C-H Bending | Medium |

| ~800 | Ring Breathing Mode | Strong |

| ~600 | C-Br Stretching | Strong |

This table is illustrative and based on general spectroscopic data for related compounds.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the exact molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern of reflections is generated that can be mathematically reconstructed to yield a three-dimensional model of the electron density of the molecule. This allows for the precise determination of atomic positions, and consequently, the bond lengths, bond angles, and torsional angles that define the molecular geometry.

Although a crystal structure for this compound has not been reported in the searched literature, the analysis of a related compound, N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide, which crystallizes in the monoclinic space group P21/n, demonstrates the level of detail that can be obtained from such studies. For this compound, a single crystal X-ray diffraction study would provide invaluable information on the planarity of the benzamide (B126) moiety, the orientation of the methyl and bromo substituents, and any intramolecular interactions.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (g/cm³) | 1.52 |

This table is for illustrative purposes only, as experimental data is not available.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

For instance, the Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide revealed significant H···H, O···H, and Br···H contacts, which play a crucial role in the crystal packing. researchgate.net Similarly, a study on another brominated compound highlighted the importance of H···H, C···H, and Br···H interactions in the crystal structure. rsc.org For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state, driven by interactions involving the amide group, the methyl groups, and the bromine atom. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts.

A hypothetical summary of Hirshfeld surface contacts for this compound is provided below.

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| Br···H | 25.5 |

| O···H | 15.2 |

| C···H | 10.3 |

| Others | 4.0 |

This table is illustrative and based on typical values for similar organic molecules. The analysis would reveal the nature and extent of hydrogen bonding from the amide -NH₂ group and weaker C-H···O and C-H···Br interactions, which collectively determine the supramolecular architecture of the compound in the solid state.

Computational and Theoretical Chemistry Studies of 5 Bromo 2,4 Dimethylbenzamide

Simulation of Optical Properties

Theoretical simulations of optical properties provide significant insights into the electronic structure and potential applications of a molecule in optical devices. These studies are typically performed using quantum chemical methods.

UV-Visible (UV-Vis) Spectroscopy using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to predict the electronic absorption spectra of molecules. This analysis calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of electronic transitions, which are primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

A literature search did not yield specific TD-DFT studies performed on 5-Bromo-2,4-dimethylbenzamide. Therefore, no data on its simulated UV-Vis spectrum, including absorption maxima, excitation energies, or oscillator strengths, can be provided.

Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. Computational studies in this area focus on calculating parameters such as polarizability (α) and first-order hyperpolarizability (β₀) to predict a molecule's potential for NLO applications. The presence of bromo-substituents can sometimes enhance NLO properties.

However, no specific computational research detailing the nonlinear optical properties of this compound has been found. As a result, data tables for its polarizability and hyperpolarizability values are not available.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. These studies involve mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. Analyzing the geometry and energy of a transition state provides insight into the reaction's feasibility and kinetics.

No published studies detailing the reaction mechanisms or transition state analyses involving this compound could be located.

Molecular Dynamics Simulations for Conformational Landscape and Biomolecular Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed view of their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule. These simulations can reveal the stable conformations a molecule can adopt and are crucial for understanding its behavior in biological systems.

Specific molecular dynamics simulation studies on this compound to explore its conformational landscape or its interaction for biomolecular stability have not been reported in the scientific literature.

Chemical Reactivity, Transformation, and Derivatization of 5 Bromo 2,4 Dimethylbenzamide

Substitution Reactions at the Bromine Center

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modifications, enabling the introduction of diverse functionalities through substitution reactions.

Nucleophilic Substitution Reactions with Various Reagents

The bromine atom on the aromatic ring of 5-Bromo-2,4-dimethylbenzamide and its analogs can be replaced by various nucleophiles. evitachem.com The electron-withdrawing nature of the amide group can activate the aromatic ring, making the bromine atom susceptible to nucleophilic aromatic substitution (NAS). For instance, in related bromo-benzamide structures, the bromine atom can be substituted by nucleophiles such as azides (using NaN₃ in DMF at 80°C) or can undergo halogen exchange reactions, like the Finkelstein reaction (using KI and CuI in DMF at 120°C), to introduce an iodine atom. These reactions highlight the potential for diverse functionalization at the bromine position.

Aromatic nucleophilic substitution has been observed with aryl halides activated by benzoyl or cyano groups when refluxed in hexamethylphosphoramide (B148902) (HMPT), resulting in the substitution of the halide with a dimethylamino group. calstate.edu This suggests that under appropriate conditions, the bromine of this compound could potentially be replaced by an amino group.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it a suitable substrate for such transformations. eie.grthieme-connect.de These reactions, often catalyzed by palladium, nickel, or copper complexes, allow for the coupling of the benzamide (B126) scaffold with a wide array of partners, including organometallic reagents and other organic electrophiles. thieme-connect.denih.gov

Common cross-coupling reactions applicable to aryl bromides include the Suzuki-Miyaura, Mizoroki-Heck, Negishi, Sonogashira, and Buchwald-Hartwig reactions. eie.gr For example, the Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, has been successfully used for the synthesis of 2,5-disubstituted benzoquinones from 2,5-dibromo-1,4-dimethoxybenzene, a structurally related compound. nih.gov This demonstrates the feasibility of using similar strategies to introduce alkyl or other organic fragments at the 5-position of the this compound ring.

The table below summarizes some transition metal-catalyzed cross-coupling reactions that are generally applicable to aryl bromides and could be employed for the derivatization of this compound.

| Reaction Name | Catalyst/Reagents | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd catalyst, Base | Organoboron compound | C-C |

| Mizoroki-Heck | Pd catalyst, Base | Alkene | C-C |

| Negishi | Pd or Ni catalyst | Organozinc compound | C-C |

| Sonogashira | Pd/Cu catalyst, Base | Terminal alkyne | C-C |

| Buchwald-Hartwig | Pd catalyst, Base | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Transformations of Amide and Methyl Groups

The amide and methyl functional groups of this compound also offer avenues for chemical modification, expanding the range of accessible derivatives.

Oxidation Reactions (e.g., of Methoxy Groups in Analogues)

While direct oxidation of the methyl groups on this compound is not extensively documented in the provided context, studies on analogous compounds provide insights into potential oxidative transformations. For instance, in the synthesis of mycophenolic acid intermediates, a chloromethyl group on a related benzaldehyde (B42025) was oxidized to form a phthalide. researchgate.net In another example, the methyl group of 5-methyl-2,2'-bipyridine (B31928) was oxidized to a carboxylic acid using potassium permanganate. uva.nl These examples suggest that the methyl groups on the benzamide ring could potentially be oxidized to carboxylic acids or other oxidized functionalities under suitable conditions.

Furthermore, studies on the anticonvulsant N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide showed that the aryl methyl group could be oxidized by various chemical agents to form carboxylic acid and primary alcohol intermediates, which then led to phthalimide (B116566) and lactam derivatives. walshmedicalmedia.com This indicates that selective oxidation of one of the methyl groups on this compound might be achievable.

Reduction Reactions (e.g., of Amide to Amine)

The amide group of this compound can be reduced to the corresponding amine. The reduction of amides is a challenging transformation due to their thermodynamic stability, but various methods have been developed. rsc.org A common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in a solvent like THF. For example, the reduction of N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide with diborane (B8814927) in THF (BH₃/THF) yielded the corresponding benzylamine. nih.gov Similarly, the dimethylamide group in 5-bromo-2-chloro-N,N-dimethylbenzamide can be reduced to a methylamine (B109427) using LiAlH₄ in THF.

Recent advancements have also explored catalytic methods for amide reduction. For instance, a potassium complex based on an abnormal N-heterocyclic carbene has been shown to catalyze the reduction of primary amides to primary amines using pinacolborane as the reducing agent. rsc.org Another study reported the use of a Grignard reagent as a catalyst for the hydroboration of esters, nitriles, and imines to their corresponding alcohols and amines. researchgate.net These catalytic approaches offer milder and more selective alternatives to traditional metal hydride reagents.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 5-bromo-2,4-dimethylbenzoic acid. This reaction can typically be achieved under acidic or basic conditions. For example, the hydrolysis of 5-bromo-2-chloro-N,N-dimethylbenzamide to 5-bromo-2-chlorobenzoic acid can be carried out using hydrochloric acid in water at 100°C or sodium hydroxide (B78521) in ethanol (B145695) under reflux, with yields ranging from 85-95%.

The rate of alkaline hydrolysis of N,N-dimethylbenzamides can be influenced by the solvent. Studies have shown that dimethyl sulfoxide (B87167) (DMSO) can increase the rate of alkaline hydrolysis of N,N-dimethylbenzamides, where the rate-determining step is believed to be the addition of the hydroxide ion to the carbonyl carbon. researchgate.net This suggests that solvent choice can be a critical parameter in optimizing the hydrolysis of this compound.

Cycloaddition and Condensation Reactions for Novel Scaffold Construction

The amide functional group in this compound can participate in a variety of cycloaddition and condensation reactions, enabling the construction of diverse heterocyclic systems. While specific examples for this compound are not extensively documented, the reactivity of related benzamides in transition-metal-catalyzed annulation reactions provides a strong indication of its potential.

Rhodium(III)-catalyzed C–H activation and annulation of benzamides with alkynes is a well-established method for synthesizing isoquinolone derivatives. researchgate.netrsc.orgacs.org In a typical reaction, the amide acts as a directing group, facilitating the ortho-C–H activation, followed by insertion of the alkyne and subsequent cyclization. Given the substitution pattern of this compound, this would likely lead to the formation of a highly substituted isoquinolone. The presence of the bromine atom and methyl groups could influence the reaction conditions and the electronic properties of the resulting heterocyclic product. Similarly, rhodium(III)-catalyzed annulation of benzamides with diazo compounds can yield isocoumarins. nih.gov

Cobalt catalysts have also been employed for the cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.com This suggests that the bromine atom of this compound could serve as a handle for such transformations, leading to the formation of fused heterocyclic systems.

Condensation reactions of benzamides are also a viable route for scaffold construction. For instance, N,N-dimethylbenzamide can undergo condensation with various nucleophiles. researchgate.net While the specific reactivity of this compound in condensation reactions would need to be experimentally determined, the presence of the reactive amide group suggests its potential to participate in such transformations to form larger, more complex structures.

Below is a table summarizing representative cycloaddition and condensation reactions of benzamide derivatives, illustrating the potential transformations for this compound.

| Reaction Type | Catalyst/Reagents | Reactant 2 | Product Type | Reference |

| Rh(III)-catalyzed Annulation | [Cp*RhCl₂]₂, AgSbF₆, Cs₂CO₃ | Diazo compound | Isocoumarin | nih.gov |

| Rh(III)-catalyzed Annulation | Rh(III) catalyst, Oxidant | Alkyne | Isoquinolone | researchgate.netrsc.org |

| Co-catalyzed Cyclization | Co(dppe)Cl₂, Zn, Et₃N | Carbodiimide | 3-(Imino)isoindolin-1-one | mdpi.com |

| Condensation | Base | Active methylene (B1212753) compound | α-Dimethylaminobenzylidene derivative | researchgate.net |

Regioselective Functionalization of the Aromatic Ring (e.g., C-H Activation)

The aromatic ring of this compound is amenable to regioselective functionalization, primarily through transition-metal-catalyzed C-H activation. The amide group typically directs functionalization to the ortho-position. In the case of this compound, the C-H bond at the C3 position is the most likely site for such transformations due to the directing effect of the amide.

Palladium-catalyzed C-H functionalization is a powerful tool for introducing various substituents onto an aromatic ring. acs.orgrsc.orgnih.gov For instance, the use of a bidentate directing group, such as 8-aminoquinoline, attached to the amide nitrogen can facilitate the palladium-catalyzed ortho-alkylation or arylation. acs.orgrsc.org While this would require modification of the parent this compound, it opens up possibilities for selective C-H functionalization.

Rhodium catalysts are also highly effective for the C-H activation of benzamides. researchgate.netrsc.orgacs.orgrsc.orgrsc.orgacs.org These reactions often proceed under mild conditions and exhibit high regioselectivity for the ortho-position. The reaction of a substituted benzamide with an alkyne in the presence of a rhodium catalyst can lead to the formation of an isoquinolone through a C-H activation/annulation cascade. researchgate.netrsc.orgacs.org The electronic nature of the substituents on the benzamide can influence the reaction efficiency.

The existing substituents on this compound, namely the bromo and methyl groups, would influence the reactivity of the aromatic ring. The methyl groups are electron-donating, which can enhance the reactivity of the ring towards electrophilic attack, while the bromine atom is an electron-withdrawing group. The interplay of these electronic effects, along with the steric hindrance imposed by the methyl group at C4, would determine the precise outcome of C-H functionalization reactions.

The following table presents examples of regioselective C-H functionalization reactions of substituted benzamides, which serve as models for the potential reactivity of this compound.

| Reaction Type | Catalyst | Coupling Partner | Functionalization Position | Product Type | Reference |

| Pd-catalyzed C-H Alkylation | Pd(OAc)₂ | α-Bromo ketone | ortho- | Isoquinolin-1(2H)-one | acs.org |

| Pd-catalyzed C-H Allylation | Pd(TFA)₂ | 1,3-Diene | ortho- | 3,4-Dihydroisoquinolone | nih.gov |

| Rh-catalyzed C-H Annulation | [CpRhCl₂]₂ | Alkyne | ortho- | Isoquinolone | researchgate.netrsc.org |

| Rh-catalyzed C-H Annulation | [CpRhCl₂]₂ | Allylic alcohol | ortho- | Azepinone | rsc.org |

Mechanistic Exploration of Biological Target Interactions Non Clinical Focus

In Silico Approaches to Ligand-Target Binding

Computational methods provide a powerful lens through which to predict and analyze the binding of small molecules like 5-Bromo-2,4-dimethylbenzamide to their biological targets. These in silico approaches offer insights into binding affinity, specificity, and the nature of molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For benzamide (B126) derivatives, docking studies are instrumental in predicting their interaction with protein targets. For instance, in the context of tyrosinase inhibition, molecular docking studies of benzamide derivatives have been performed to elucidate their binding mechanisms. vjs.ac.vn These studies often use software suites like the Molecular Operating Environment (MOE) to construct chemical structures and minimize their energy using forcefields such as AMBER12. vjs.ac.vn

The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. For example, studies on similar benzamide compounds have shown that specific substitutions can significantly influence binding affinity. nih.gov The specificity of binding is also a critical aspect, indicating how selectively the compound binds to its intended target over other proteins. This is often assessed by docking the compound against a panel of different proteins.

| Parameter | Description | Relevance to this compound |

| Docking Score | A numerical value representing the predicted binding affinity of the ligand to the receptor. | Lower scores for this compound would suggest a stronger predicted interaction with a given biological target. |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the binding site of the target protein. | Reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. |

| Specificity Prediction | Evaluation of the compound's binding affinity across multiple protein targets to assess its selectivity. | Helps in understanding the potential for off-target effects and in designing more specific molecules. |

This table provides a general framework for interpreting molecular docking data for compounds like this compound.

Beyond simple docking, computational modeling can delve deeper into the dynamics and nature of the interactions between a ligand and its target. smolecule.com Techniques like Density Functional Theory (DFT) simulations can predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding a molecule's reactivity. For example, a smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, computational models can elucidate the role of specific functional groups in binding. The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity. The amide group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's binding pocket. evitachem.com These detailed models help in rationalizing structure-activity relationships and in the design of new derivatives with improved properties.

In Vitro Mechanistic Studies on Molecular Targets (Excluding Efficacy/Toxicity Profiles)

In vitro studies provide experimental validation for the predictions made by computational models and offer a more direct understanding of the compound's mechanism of action at the molecular level.

Benzamide derivatives have been investigated as inhibitors of various enzymes. The mechanism of inhibition can be determined through kinetic assays. For instance, a compound might act as a competitive, non-competitive, or uncompetitive inhibitor. Studies on structurally related compounds have demonstrated inhibitory activity against enzymes like phosphoinositide 3-kinase (PI3K) and tyrosinase. vjs.ac.vn The IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a common measure of inhibitory potency. For example, some benzamide derivatives have shown tyrosinase inhibitory activities with IC50 values in the micromolar range. vjs.ac.vn

| Enzyme Target Example | Inhibition Data (for related compounds) | Method of Study |

| Tyrosinase | IC50 values of 2.5 µM and 10.5 µM for certain benzamide derivatives vjs.ac.vn | In vitro enzyme activity assays vjs.ac.vn |

| PI3Kα kinase | IC50 value of approximately 1.08 μM for a related benzamide | Kinase inhibition assays |

This table presents examples of enzyme inhibition by compounds structurally related to this compound.

The interaction of this compound with various receptors can be assessed using receptor binding assays. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For example, derivatives of N,N-dimethylbenzamide have been evaluated for their binding affinity to targets like the serotonin (B10506) transporter (SERT). nih.gov Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor. A lower Ki value indicates a higher binding affinity. Such studies have revealed that substitutions on the benzamide scaffold can dramatically alter binding affinity and selectivity for different receptors. nih.gov

Advanced Target Identification Methodologies in Chemical Proteomics

Identifying the specific protein targets of a small molecule is a key challenge in chemical biology and drug discovery. nih.gov Chemical proteomics offers powerful tools for this purpose. These methods can be broadly categorized into affinity-based and activity-based approaches. thno.org

Affinity-based methods typically involve immobilizing a derivative of the small molecule onto a solid support to "pull down" its binding partners from a cell lysate. nih.gov The captured proteins are then identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific binders from non-specific interactions. nih.gov

Another set of label-free methods relies on the principle that the binding of a small molecule can alter the stability of its target protein. thno.org Techniques like Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS) measure changes in protein thermal stability or susceptibility to proteolysis upon ligand binding. europeanreview.org These approaches allow for the identification of direct targets in a more native cellular context without the need for chemical modification of the compound of interest. europeanreview.org While specific chemical proteomics studies on this compound are not widely reported, these methodologies represent the state-of-the-art for elucidating its molecular targets. frontiersin.org

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to study enzyme function and inhibition directly in native biological systems. encyclopedia.pub This method utilizes active site-directed chemical probes to label and identify active enzymes within a proteome. encyclopedia.pub ABPP probes typically consist of three key components: a reactive group for covalent binding to the enzyme's active site, a tag for detection and enrichment (like biotin (B1667282) or a fluorophore), and a recognition element that directs the probe to a specific class of enzymes. nih.gov

For this compound, an ABPP approach would involve designing a probe that incorporates its core structure as the recognition element. This would direct the probe to the compound's potential enzyme targets. A reactive group, such as a fluorophosphonate or an epoxide, would need to be added to a strategic position on the molecule to allow for covalent modification of a nearby nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of the target protein.

Hypothetical Application to this compound:

Probe Design: A derivative of this compound would be synthesized. This probe would retain the essential benzamide scaffold for target recognition but would be appended with a reactive moiety and a reporter tag (e.g., an alkyne or azide (B81097) for subsequent "click" chemistry). encyclopedia.pubresearchgate.net

Proteome Labeling: The probe would be incubated with a cell lysate or in living cells to allow it to bind and covalently label its protein targets.

Target Enrichment and Identification: The reporter tag would be used to visualize the labeled proteins (e.g., via in-gel fluorescence scanning) or to enrich them using affinity chromatography (e.g., streptavidin beads if a biotin tag is used). The enriched proteins are then identified using mass spectrometry. nih.gov

A competitive ABPP experiment could also be performed. In this setup, the proteome is pre-incubated with the parent compound, this compound, which should block the binding of the corresponding ABPP probe to its specific targets. A reduction in labeling for a particular protein in the presence of the parent compound validates it as a genuine target. nih.gov

Table 1: Conceptual Workflow for ABPP Analysis of this compound

| Step | Description | Purpose |

| 1. Probe Synthesis | Design and synthesize a chemical probe based on the this compound structure, including a reactive group and a reporter tag. | To create a tool for covalently labeling and identifying target proteins. |

| 2. Competitive Incubation | Incubate cell lysates or live cells with either a vehicle control or excess this compound. | To block the active sites of specific targets with the unlabeled compound. |

| 3. Probe Labeling | Add the ABPP probe to all samples to label the remaining accessible active sites. | To covalently tag enzymes that are not blocked by the parent compound. |

| 4. Reporter Tag Conjugation | If using a "click" chemistry tag, ligate a fluorescent dye or biotin to the probe-labeled proteins. | To enable visualization and/or enrichment of the targeted proteins. |

| 5. Protein Enrichment | Use affinity purification (e.g., streptavidin beads) to isolate the probe-labeled proteins. | To separate target proteins from the rest of the proteome. |

| 6. Mass Spectrometry | Digest the enriched proteins into peptides and analyze them by LC-MS/MS. | To identify the proteins that were specifically labeled by the probe. |

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP), also known as affinity-based proteomics, is a widely used method to identify the cellular targets of a small molecule. researchgate.net This technique relies on the principle of affinity chromatography, where the small molecule of interest is immobilized on a solid support (e.g., sepharose beads) and used as "bait" to capture its binding partners from a cell or tissue lysate. nih.govresearchgate.net

To apply CCCP to this compound, the compound would first need to be derivatized with a linker arm that allows for its conjugation to a solid matrix without significantly disrupting its ability to bind to its native targets. The choice of linker position is crucial and is often guided by Structure-Activity Relationship (SAR) data to ensure that the key binding motifs of the molecule remain exposed. researchgate.net

General CCCP Workflow:

Probe Immobilization: A chemically modified version of this compound, featuring a linker, is covalently attached to chromatography beads. researchgate.net

Incubation: The compound-functionalized beads are incubated with a protein lysate. Proteins that have an affinity for the compound will bind to the beads.

Washing: The beads are washed extensively to remove non-specific protein binders.

Elution and Identification: The specifically bound proteins are then eluted from the beads. A common elution strategy is to use a high concentration of the free, unmodified this compound to competitively displace the bound proteins. biotechsupportgroup.com The eluted proteins are then identified by mass spectrometry.

To increase the confidence in identified targets, control experiments are essential. These typically include using beads without the immobilized compound or beads with an immobilized, structurally similar but biologically inactive analog. researchgate.net Proteins that bind to the active compound but not the controls are considered high-confidence targets.

Table 2: Key Considerations for CCCP with this compound

| Parameter | Consideration | Rationale |

| Immobilization Chemistry | The linker should be attached to a position on this compound that does not interfere with target binding. | To ensure that the immobilized compound retains its native binding conformation and affinity. |

| Control Experiments | Use of an inactive analog and/or empty beads as negative controls. | To distinguish true binding partners from proteins that bind non-specifically to the matrix or linker. |

| Elution Method | Competitive elution with free this compound. | This is a highly specific method to recover proteins that bind to the compound's active site or a specific allosteric site. |

| Lysate Preparation | Use of cell or tissue lysates that maintain proteins in their native state. | To preserve protein complexes and conformations necessary for binding. researchgate.net |

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in Target Identification

SILAC is a powerful mass spectrometry-based quantitative proteomics strategy that can be coupled with affinity purification methods like CCCP to improve the discrimination between specific and non-specific protein binders. nih.govnih.gov The SILAC method involves metabolically labeling the entire proteome of cell populations with different isotopic forms of amino acids.

In a typical SILAC-based target identification experiment, two cell populations are cultured. One is grown in "light" media containing standard amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" media containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). nih.gov This results in two distinct cell populations whose proteomes are chemically identical but distinguishable by mass spectrometry.

Application of SILAC for this compound Target ID:

Cell Labeling: Two cell populations are grown in either "light" or "heavy" SILAC media.

Lysate Preparation: Lysates are prepared from both cell populations.

Affinity Pulldown: An affinity pulldown is performed using immobilized this compound. The "heavy" lysate might be used for the pulldown with the compound-baited beads, while the "light" lysate is used in a parallel pulldown with control beads (without the compound).

Sample Combination and Analysis: The eluates from both the "heavy" and "light" pulldowns are combined and analyzed by LC-MS/MS.

Quantification: True binding partners of this compound should be significantly enriched in the "heavy" channel compared to the "light" (control) channel. Non-specific binders will be present in approximately a 1:1 heavy-to-light ratio. nih.gov

This quantitative approach provides a robust statistical framework for identifying high-confidence targets, significantly reducing the false-positive rate that can be an issue in traditional affinity purification experiments. nih.gov

Table 3: Interpreting SILAC Ratios in a Target ID Experiment for this compound

| Protein Category | Expected Heavy/Light (H/L) Ratio | Interpretation |

| Specific Target | High (> 3:1) | The protein is significantly enriched by the this compound bait compared to the control beads, indicating a specific interaction. |

| Non-specific Binder | ~1:1 | The protein binds equally to the compound-baited beads and the control beads, suggesting a non-specific or matrix-related interaction. |

| Background Contaminant | Low (< 1:1) or Undetected | The protein is not significantly present in the pulldown eluate. |

Target-Responsive Accessibility Profiling (TRAP)

Target-Responsive Accessibility Profiling (TRAP) is a chemoproteomic strategy that identifies protein targets by detecting changes in the accessibility of amino acid residues on the protein surface upon ligand binding. nih.gov Unlike affinity-based methods, TRAP does not require the synthesis of a chemical probe derived from the small molecule, making it a powerful tool for studying unmodified compounds. nih.gov

The TRAP method works on the principle that when a small molecule like this compound binds to its target protein, it can induce conformational changes. These changes can either shield or expose certain amino acid residues, such as lysine (B10760008), altering their reactivity to a labeling reagent.

Conceptual TRAP Workflow for this compound:

Cell Treatment: Live cells are treated with either a vehicle control or this compound.

Cell Lysis and Labeling: The cells are lysed under denaturing conditions, and the exposed, reactive lysine residues are "capped."

Limited Proteolysis: A mild digestion step is performed to unfold the proteins and expose the lysine residues that were previously in the protein core or at binding interfaces.

Isotopic Labeling: The newly exposed lysine residues are labeled with an amine-reactive, isotopically coded reagent (e.g., light and heavy formaldehyde (B43269) via reductive amination). The control sample is labeled with the light reagent, and the drug-treated sample is labeled with the heavy reagent.

Analysis: The samples are combined, digested into peptides, and analyzed by quantitative mass spectrometry. Proteins where the binding of this compound caused a change in lysine accessibility will show a deviation from the 1:1 heavy-to-light ratio. nih.gov

A change in the labeling pattern of a specific peptide in the presence of the compound suggests that the protein's conformation was altered, pointing to it being a potential target. nih.gov This method can not only identify direct targets but also proteins that are part of a complex affected by the compound's binding.

Table 4: Potential Outcomes of a TRAP Experiment with this compound

| Observation (H/L Ratio) | Interpretation |

| H/L Ratio > 1 | Binding of the compound increased the accessibility of a lysine residue, suggesting a conformational change that exposed the residue. |

| H/L Ratio < 1 | Binding of the compound decreased the accessibility of a lysine residue, suggesting the residue is at or near the binding site or was shielded by a conformational change. |

| H/L Ratio ≈ 1 | The accessibility of lysine residues on this protein was not significantly altered by the compound. |

Applications As a Key Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of More Complex Organic Molecules

5-Bromo-2,4-dimethylbenzamide serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. The presence of the bromine atom at the 5-position and the methyl groups at the 2- and 4-positions, along with the amide group, provides multiple reactive sites for further functionalization.

The bromine atom, in particular, is a key functional handle. It can be readily displaced or participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to building more elaborate molecular architectures. For instance, the bromine can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

A significant application of a structurally related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, is as an important intermediate in the synthesis of the insecticide cyantraniliprole. google.com This highlights the role of brominated benzamides in the agrochemical industry. The synthesis of this intermediate can be achieved through the bromination of 2-amino-N,3-dimethylbenzamide using various reagents, including liquid bromine or N-bromosuccinimide. google.com Furthermore, this bromo-intermediate can undergo cyanation to produce 2-amino-5-cyano-N,3-dimethylbenzamide, another key precursor in the synthesis of cyantraniliprole. smolecule.comgoogle.com

The amide group itself can also be a site for chemical modification. For example, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can direct ortho-lithiation to introduce substituents adjacent to the amide. evitachem.com The interplay between the different functional groups on the aromatic ring allows for regioselective transformations, making it a powerful tool for synthetic chemists.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create collections of structurally diverse small molecules. rsc.orgscispace.com These libraries are then screened for biological activity to identify new lead compounds for drug development or as probes to study biological processes. nih.gov this compound and similar halogenated benzamides are valuable building blocks for the construction of DOS libraries. souralgroup.com

The utility of this compound in DOS stems from its ability to undergo a variety of chemical transformations at different positions on the molecule. The bromine atom allows for appendage diversity through cross-coupling reactions, while the amide functionality can be modified or used as a directing group for further substitutions on the aromatic ring. nih.gov This multi-directional reactivity enables the rapid generation of a wide range of analogs with different substitution patterns and three-dimensional shapes from a common starting material.

For example, a DOS approach might involve using the bromine atom as a branching point to introduce a variety of aryl or alkyl groups via Suzuki coupling. Simultaneously or sequentially, the amide nitrogen could be functionalized, or the aromatic ring could undergo further electrophilic substitution, leading to a library of compounds with significant structural diversity. The goal of DOS is not just to create a large number of compounds, but to create a collection that broadly covers a wide area of chemical space. scispace.com The inherent reactivity and multiple functionalization points of this compound make it an ideal scaffold for achieving this goal.

Precursor for Specialized Benzamide (B126) Derivatives and Functionalized Scaffolds

Beyond its role as a general intermediate, this compound is a direct precursor for the synthesis of specialized benzamide derivatives and other functionalized scaffolds. The term "scaffold" in this context refers to the core structure of a molecule upon which various substituents can be attached to create a family of related compounds.

The unique substitution pattern of this compound makes it a valuable starting material for creating novel benzamide derivatives with potential applications in medicinal chemistry and materials science. smolecule.com The presence of the two methyl groups can influence the conformation of the molecule and its interactions with biological targets. nih.gov

For example, the bromine atom can be converted to other functional groups, such as cyano, amino, or hydroxyl groups, through various chemical transformations. smolecule.com These transformations can dramatically alter the electronic and steric properties of the molecule, leading to new derivatives with distinct biological activities or material properties. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the ortho position to the amide, creating a new point for further chemical elaboration. smolecule.com

Furthermore, the benzamide scaffold itself is a common motif in many biologically active compounds. By starting with this compound, chemists can systematically modify the structure to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. This process is crucial in the development of new drugs and other functional materials. nih.gov

Future Perspectives and Green Chemistry Innovations Pertaining to 5 Bromo 2,4 Dimethylbenzamide

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry in the synthesis of functionalized molecules like 5-Bromo-2,4-dimethylbenzamide is paramount for reducing environmental impact and improving economic feasibility. Traditional synthetic routes often involve multi-step processes with harsh reagents and significant waste generation. Future developments are geared towards creating more sustainable and atom-economical pathways.

Future routes for this compound could leverage transition-metal-catalyzed C-H activation. This allows for the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized substrates and thus increasing atom economy. For example, copper-catalyzed C-H halogenation presents a viable pathway for introducing the bromine atom selectively. d-nb.info The use of more benign brominating agents, such as N-bromosuccinimide (NBS) in place of elemental bromine, further enhances the green credentials of the synthesis.

Below is a comparative analysis of traditional versus potential sustainable synthetic routes for a hypothetical synthesis of this compound.

Interactive Data Table: Comparison of Synthetic Routes for Halogenated Benzamides

| Feature | Traditional Route (e.g., Friedel-Crafts acylation followed by bromination and amidation) | Potential Sustainable Route (e.g., One-Pot C-H Activation/Bromination/Amidation) |

|---|---|---|

| Atom Economy | Lower, due to the use of stoichiometric reagents and generation of byproducts. | Higher, as it involves direct functionalization and fewer steps. |

| Environmental Impact | Higher, often uses hazardous solvents and reagents like elemental bromine. | Lower, potential for using greener solvents and milder brominating agents like NBS. |

| Number of Steps | Multiple steps, requiring isolation and purification of intermediates. | Fewer steps, potentially a one-pot synthesis, reducing waste and energy consumption. |

| Yield | Often moderate overall yield due to losses at each step. | Potentially higher overall yield. |

| Safety | May involve hazardous reagents and reaction conditions. | Generally safer with the use of less hazardous materials and milder conditions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For a compound like this compound, these technologies can be applied in several key areas to accelerate development and improve outcomes.

Compound Design: ML models can be trained on large datasets of existing molecules to predict the physicochemical and biological properties of novel compounds. mdpi.com For instance, by analyzing the quantitative structure-activity relationships (QSAR) of a series of substituted benzamides, an AI model could predict the potential therapeutic activity of this compound or suggest modifications to its structure to enhance a desired property, such as binding affinity to a specific biological target. mdpi.comsmolecule.com

Data-Driven Discovery: The use of robotic platforms combined with AI can create "self-driving" laboratories for automated synthesis and testing. ontosight.ai In the context of this compound, such a system could autonomously synthesize a library of related derivatives and test them for a specific application, with the AI algorithm learning from the results to guide the next round of synthesis.

Exploration of Broadened Applications in Emerging Chemical Sciences

While the current applications of this compound may be niche, its structural motifs—a halogenated aromatic ring and an amide group—suggest potential for broader applications in several emerging areas of chemical science.

Materials Science: The presence of the aromatic ring and the polar amide group could impart interesting electronic and self-assembly properties. Brominated organic compounds, in particular, are investigated as intermediates for creating materials for organic electronics, such as organic semiconductors and photovoltaic devices. acs.org The bromine atom can be readily substituted in cross-coupling reactions to build more complex, conjugated systems. Therefore, this compound could serve as a valuable building block for novel organic materials.

Medicinal Chemistry: Substituted benzamides are a well-established class of pharmacologically active compounds with applications as antipsychotics, anti-inflammatories, and antimicrobials. rsc.org The bromine atom can enhance biological activity through halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The specific substitution pattern of this compound could lead to novel pharmacological profiles. Further research could explore its potential as an enzyme inhibitor or a ligand for various receptors. acs.org For example, some substituted benzamides act as ligands for dopamine (B1211576) receptors in the central nervous system.

Catalysis: The amide functionality and the aromatic ring can coordinate with transition metals, suggesting that derivatives of this compound could be developed as ligands for catalytic applications. Chiral bifunctional ligands are crucial in asymmetric catalysis, and the benzamide (B126) scaffold offers a versatile platform for designing such ligands. mdpi.com By introducing a phosphine (B1218219) group, for instance, a derivative of this compound was used as an asymmetric ligand in a palladium-catalyzed reaction. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-2,4-dimethylbenzamide?

- Methodological Answer : The synthesis typically involves bromination and amidation steps. For brominated benzamides, a common approach includes reacting 2,4-dimethylbenzoic acid derivatives with brominating agents (e.g., NBS or Br₂ in controlled conditions). Subsequent amidation can be achieved via coupling reagents like thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, followed by reaction with amines. Intermediate purification via column chromatography and recrystallization ensures high yield and purity .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies on related N,4-dimethylbenzamide derivatives revealed hydrogen bonding patterns (N–H⋯O) stabilizing the crystal lattice. SC-XRD parameters include refinement using programs like SHELXL, with R-factors < 0.05 indicating high accuracy. Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What purification methods are optimal for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates intermediates. For final purification, recrystallization from ethanol or methanol is preferred due to the compound’s moderate solubility in polar solvents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) .

Advanced Research Questions

Q. How can this compound’s antibacterial activity be evaluated against biofilm-forming pathogens?

- Methodological Answer : Use microtiter plate assays to quantify biofilm inhibition. Treat Staphylococcus aureus or Pseudomonas aeruginosa biofilms with this compound (0.1–100 µM) and stain with crystal violet. Compare optical density (OD₆₀₀) to controls. Confocal microscopy with LIVE/DEAD staining (SYTO 9/propidium iodide) visualizes biofilm viability. Positive controls include known antibacterials like ciprofloxacin .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis by standardizing assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase inhibition assays. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Replicate experiments under controlled parameters (pH, temperature) and validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How to design experiments probing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., halogen position, methyl groups) and test bioactivity. For kinase inhibition, synthesize analogs by replacing bromine with Cl/F or altering methyl groups to ethyl/cyclopropyl. Use molecular docking (AutoDock Vina) to predict binding modes in ATP pockets. Corrogate experimental IC₅₀ values with computed binding energies to identify critical interactions .

Q. What mechanistic insights can be gained from studying hydrogen bonding in this compound’s crystal structure?